2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine
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Overview
Description
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound likely interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Indole derivatives are known to participate in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine typically involves multiple steps. One common method starts with the nitration of an indole derivative, followed by reduction to form the corresponding amine. The benzyloxy group can be introduced through a nucleophilic substitution reaction. The final step involves the formation of the ethanamine side chain through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)ethanamine
- 2-(benzyloxy)ethylamine
- 1H-indole-3-ethanamine
Uniqueness
2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine is unique due to the presence of both the benzyloxy group and the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The benzyloxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZERRMLZYNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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